![molecular formula C19H21NO2 B13903167 2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-10,11-Dihydroxy Nortriptyline: is a metabolite of Nortriptyline, a tricyclic antidepressant. This compound is primarily used in research settings, particularly in the field of proteomics . It has a molecular formula of C19H21NO2 and a molecular weight of 295.38 .
Chemical Reactions Analysis
cis-10,11-Dihydroxy Nortriptyline can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
cis-10,11-Dihydroxy Nortriptyline is primarily used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of Nortriptyline.
Industry: Utilized in the development of new pharmaceuticals and in proteomics research .
Mechanism of Action
The mechanism of action of cis-10,11-Dihydroxy Nortriptyline is related to its parent compound, Nortriptyline. It is believed to inhibit the reuptake of serotonin and norepinephrine at neuronal cell membranes, thereby increasing their synaptic concentration. This compound also exhibits antimuscarinic effects through its actions on the acetylcholine receptor .
Comparison with Similar Compounds
cis-10,11-Dihydroxy Nortriptyline can be compared with other similar compounds, such as:
Nortriptyline: The parent compound, used as an antidepressant.
10-Hydroxynortriptyline: Another metabolite of Nortriptyline, existing in both cis and trans forms.
Amitriptyline: A related tricyclic antidepressant with similar pharmacological properties.
The uniqueness of cis-10,11-Dihydroxy Nortriptyline lies in its specific hydroxylation pattern, which may influence its biological activity and interactions .
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol |
InChI |
InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3 |
InChI Key |
GKBCRWFSVWNWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C(C(C3=CC=CC=C31)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


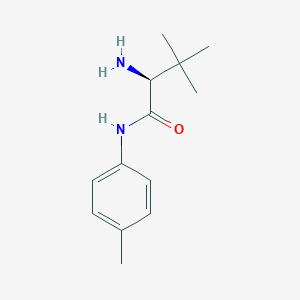

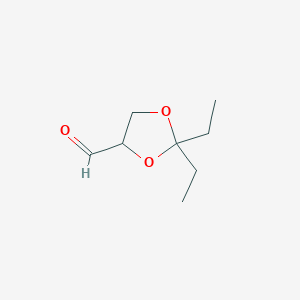
![N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide](/img/structure/B13903113.png)
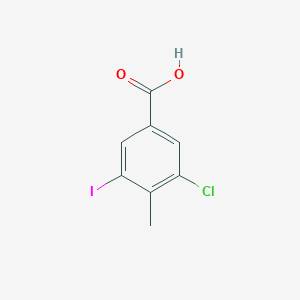
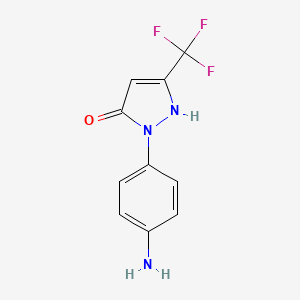
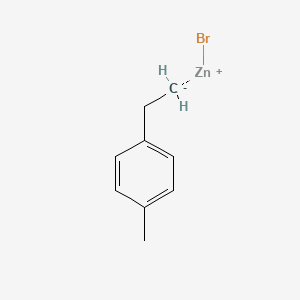
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
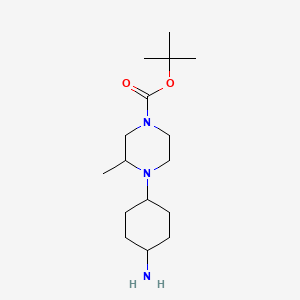
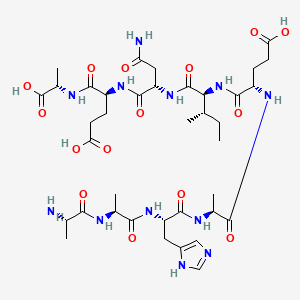
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
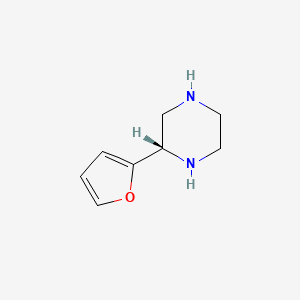
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
